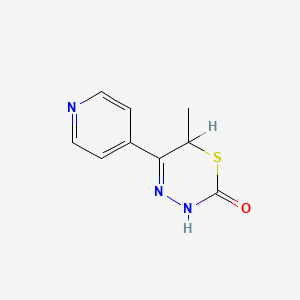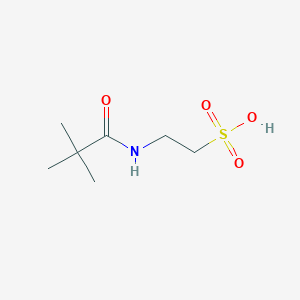![molecular formula C16H15N3OS B1207707 N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B1207707.png)
N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[(4-methyl-2-pyridinyl)amino]-sulfanylidenemethyl]-3-phenyl-2-propenamide is an olefinic compound. It derives from a cinnamic acid.
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Bonding Characteristics
- Hydrogen Bonding Patterns: The structural properties of related compounds indicate distinct hydrogen bonding patterns and molecular conformations, such as intramolecular hydrogen bonds and molecular chain formations, impacting their physical and chemical behaviors (Kubicki, Bassyouni, & Codding, 2000).
Synthesis and Characterization
- Synthesis Techniques: Various synthesis techniques are used for related compounds, including different reaction conditions and precursors, which are critical for obtaining the desired chemical structure and properties (Saeed, Rashid, Bhatti, & Jones, 2010).
- Spectroscopic Characterization: Spectroscopic methods like IR, NMR, and mass spectrometry play a crucial role in characterizing these compounds, providing insights into their molecular structure and functional groups (Saeed, Rashid, Bhatti, & Jones, 2010).
Potential Therapeutic Applications
- Anticancer Properties: Some derivatives show significant proapoptotic activity on certain cancer cell lines, suggesting their potential as anticancer agents (Yılmaz, Özbaş Turan, Akbuğa, Tiber, Orun, Supuran, & Küçükgüzel, 2015).
- Anti-Angiogenic Activity: Certain derivatives exhibit anti-angiogenic properties, indicating their potential in therapies targeting angiogenesis-related diseases (Kambappa, Chandrashekara, Rekha, Shivaramu, & Palle, 2017).
Pharmacological Screening
- Analgesic Properties: Some modifications of the pyridine moiety in these compounds have been linked to enhanced analgesic properties, suggesting their application in pain management (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Eigenschaften
Produktname |
N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide |
|---|---|
Molekularformel |
C16H15N3OS |
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
(E)-N-[(4-methylpyridin-2-yl)carbamothioyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C16H15N3OS/c1-12-9-10-17-14(11-12)18-16(21)19-15(20)8-7-13-5-3-2-4-6-13/h2-11H,1H3,(H2,17,18,19,20,21)/b8-7+ |
InChI-Schlüssel |
BYKDOZUSBHVCRR-BQYQJAHWSA-N |
Isomerische SMILES |
CC1=CC(=NC=C1)NC(=S)NC(=O)/C=C/C2=CC=CC=C2 |
SMILES |
CC1=CC(=NC=C1)NC(=S)NC(=O)C=CC2=CC=CC=C2 |
Kanonische SMILES |
CC1=CC(=NC=C1)NC(=S)NC(=O)C=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-3-methyl-2-[[oxo-(1,2,3,4-tetrahydronaphthalen-1-ylamino)methyl]amino]pentanoic acid](/img/structure/B1207625.png)
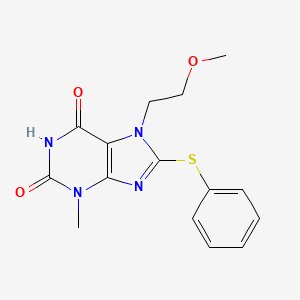
![2-(2-Furanyl)-3-(4-methylphenyl)imidazo[4,5-b]quinoxaline](/img/structure/B1207628.png)





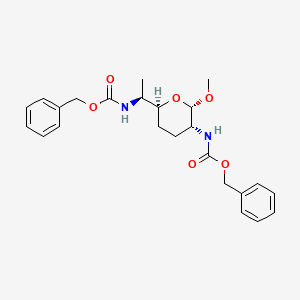
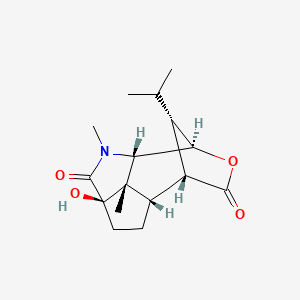

![3-(Dimethylamino)-2-[(dimethylamino)methyl]-1-(4-methoxyphenyl)propan-1-one](/img/structure/B1207646.png)
